molecular formula C24H21N5O4 B2887546 methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896292-72-1

methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B2887546
CAS No.: 896292-72-1
M. Wt: 443.463
InChI Key: BLJOMBSFZRKOKA-UHFFFAOYSA-N
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Description

Methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate typically involves multi-step organic reactionsThe final step involves esterification to introduce the methyl acetate group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is unique due to its specific structural features, such as the imidazo[2,1-f]purine core and the presence of both phenyl and p-tolyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

896292-72-1

Molecular Formula

C24H21N5O4

Molecular Weight

443.463

IUPAC Name

methyl 2-[4-methyl-6-(4-methylphenyl)-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C24H21N5O4/c1-15-9-11-17(12-10-15)29-18(16-7-5-4-6-8-16)13-27-20-21(25-23(27)29)26(2)24(32)28(22(20)31)14-19(30)33-3/h4-13H,14H2,1-3H3

InChI Key

BLJOMBSFZRKOKA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

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